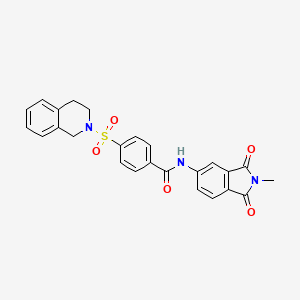
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a complex organic molecule known for its unique structural features and significant potential in various scientific applications. This compound is characterized by the presence of sulfonamide and isoindoline moieties, making it a subject of interest in medicinal chemistry and related fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide generally involves multiple steps:
Formation of the Isoindoline Core: : This can be achieved by cyclizing appropriate precursors under acidic conditions.
Attachment of the Benzamide Group: : This involves reacting the isoindoline derivative with a benzoyl chloride in the presence of a base.
Sulfonylation Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound might involve optimizing the reaction conditions to maximize yield and purity. This often includes temperature control, solvent selection, and employing catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoindoline ring.
Reduction: : The sulfonyl group can be reduced under specific conditions.
Substitution: : Nucleophilic substitution reactions are possible at the amide nitrogen.
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Hydrogen gas with palladium on carbon for reduction.
Bases and Nucleophiles: : Sodium hydroxide or potassium carbonate for substitution reactions.
Major Products: The oxidation of the isoindoline ring can lead to the formation of hydroxylated derivatives, while reduction of the sulfonyl group might yield the corresponding sulfide. Substitution reactions often result in various substituted benzamide derivatives.
科学研究应用
The applications of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide span several fields:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of new compounds with potential pharmacological activity.
Biology: : Explored for its activity in biological assays, including enzyme inhibition and receptor binding studies.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonyl and benzamide groups are key functional groups that facilitate binding to enzymes or receptors, inhibiting or modulating their activity. Molecular docking studies often reveal that this compound targets specific sites within proteins, affecting their function and resulting in biological activity.
相似化合物的比较
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is unique due to its structural complexity and multifunctional groups. Similar compounds include:
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-phenylbenzamide: : Lacks the isoindoline moiety but shares the sulfonamide and benzamide groups.
N-(2-Methyl-1,3-dioxoisoindolin-5-yl)-4-sulfamoylbenzamide: : Contains the isoindoline and sulfonamide groups but differs in the overall structure.
Its uniqueness lies in the combination of these moieties, which collectively contribute to its distinctive chemical and biological properties.
This compound's multifaceted applications and significant role in scientific research underscore its importance in both academic and industrial contexts.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-27-24(30)21-11-8-19(14-22(21)25(27)31)26-23(29)17-6-9-20(10-7-17)34(32,33)28-13-12-16-4-2-3-5-18(16)15-28/h2-11,14H,12-13,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIESIMHNZXCVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














